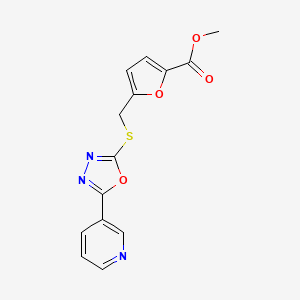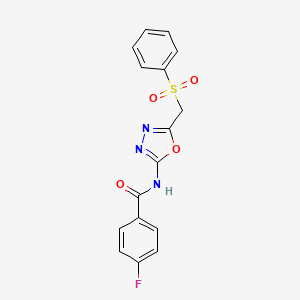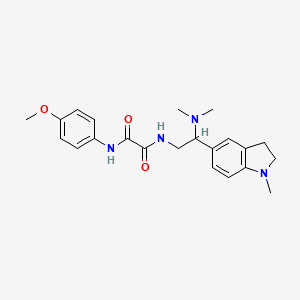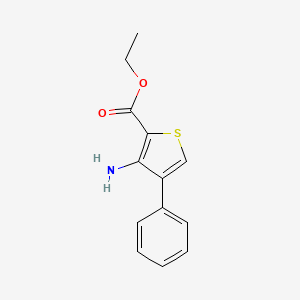![molecular formula C9H11BrN2O3 B2773009 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol CAS No. 1249593-20-1](/img/structure/B2773009.png)
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
概要
説明
“2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 89980-83-6 . It has a molecular weight of 261.08 . The IUPAC name for this compound is 2-(4-bromo-2-nitroanilino)ethanol .
Molecular Structure Analysis
The linear formula for “2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is C8H9BRN2O3 . The InChI code for this compound is 1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 .科学的研究の応用
Synthesis of β-adrenergic Blockers
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol serves as a precursor in the synthesis of important β-adrenergic receptor-blocking drugs, including (R)-nifenalol and (S)-sotalol. These compounds were obtained in enantiomerically pure forms through a highly efficient enzymatic transesterification reaction, demonstrating the chemical's significance in pharmaceutical chemistry (Kapoor et al., 2005).
Heterocyclization Reactions
This chemical also participates in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione, indicating its versatility in organic synthesis and potential applications in developing new compounds with varied biological activities (Palchikov, 2015).
Novel Acentric Materials
In the field of material science, co-crystallization of 4-nitrophenol with N-methyl substituted aminopyridines, using 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol derivatives, led to the formation of novel acentric materials. These materials showed potential for applications in nonlinear optical materials, demonstrating the compound's contribution beyond pharmaceuticals to advanced materials engineering (Draguta et al., 2014).
Preparation of Liquid Crystalline Polymers
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol was also involved in the preparation of polymers with liquid crystalline properties. These polymers exhibited good electrical conductivity and semectic texture, highlighting the compound's role in creating materials with specific electronic and optical properties (Hosseini & Hoshangi, 2015).
Kinetic Studies in Organic Chemistry
The compound has been used in kinetic studies, such as the aminolysis of diaryl carbonates, providing insights into reaction mechanisms and the effects of various factors on reaction rates. These studies are crucial for understanding and optimizing chemical reactions in both academic and industrial settings (Castro et al., 2008).
Safety And Hazards
特性
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

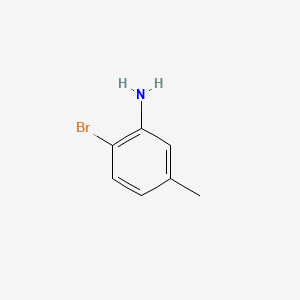
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)
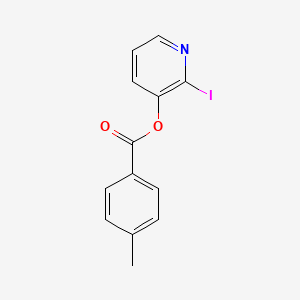
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)
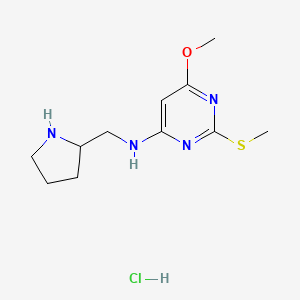
![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)
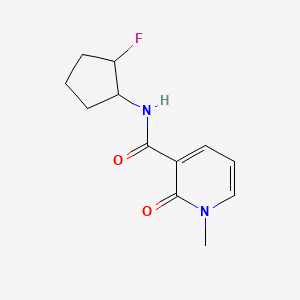

![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)

